N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide: is a complex organic compound that features a benzofuran core, a benzoyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent. The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-(trifluoromethyl)aniline under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzofuran core may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)-2-chlorobenzamide
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H14F3NO3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H14F3NO3/c24-23(25,26)16-12-10-15(11-13-16)22(29)27-19-17-8-4-5-9-18(17)30-21(19)20(28)14-6-2-1-3-7-14/h1-13H,(H,27,29) |
InChI Key |
MHRGWUKHDVZYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.